N-Isopropylnoradrenochrome-d7
Description
Based on contextual analysis, N-Isopropyl Noratropine-d7 () serves as the closest analog. This compound is a stable isotope-labeled derivative of noratropine, a precursor to ipratropium—a bronchodilator used in respiratory therapies. Its molecular formula is C₁₉D₇H₂₀NO₃, with a molecular weight of 324.466 g/mol, and it features seven deuterium atoms at the isopropyl group (1,1,1,2,3,3,3-heptadeutero configuration) .
Properties
Molecular Formula |
C₁₁H₆D₇NO₃ |
|---|---|
Molecular Weight |
214.27 |
Synonyms |
1-Isopropylnoradrenochrome-d7; Aludrinochrome-d7; Isoproterenol Aminochrome-d7; Isoproteroquinone-d7; N-Isopropylnoradrenochrome-d7; 2,3-Dihydro-3-hydroxy-1-(1-methylethyl)-1H-indole-5,6-dione-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Deuterated analogs of pharmaceuticals and agrochemicals are critical for metabolic studies, quantitative analysis, and tracer applications. Below is a comparative analysis of N-Isopropyl Noratropine-d7 () with structurally or functionally related deuterated compounds.
Table 1: Molecular and Functional Comparison
Key Findings
Structural Variations: N-Isopropyl Noratropine-d7 () and Desethylatrazine-d7 () both feature deuterium at the isopropyl group but differ in core structure. The former has a bicyclic amine backbone, while the latter is a triazine herbicide metabolite . Isofenphos-methyl-D7 () includes a phosphorothioate group, distinguishing it from the purely organic frameworks of other compounds .
Analytical Applications: N-Isopropyl Noratropine-d7 is used in pharmaceutical synthesis and tracer studies for respiratory drugs, as noted in Simms et al. (1998) . Desethylatrazine-d7 and Isofenphos-methyl-D7 are employed in environmental monitoring to track herbicide and insecticide degradation .
Deuterium Labeling Impact :
- Deuterium substitution increases molecular weight by ~7–8 g/mol (per 7D atoms), enhancing mass spectrometry detection sensitivity .
- Labeling at specific positions (e.g., isopropyl groups) minimizes metabolic interference, preserving the parent compound’s biochemical behavior .
Research and Development Insights
- Pharmaceutical Intermediates: Deuterated compounds like N-Isopropyl Noratropine-d7 improve the precision of drug metabolism studies. For example, deuterium labeling in ipratropium intermediates reduces hepatic first-pass metabolism, prolonging therapeutic effects .
- Agrochemical Analysis : Desethylatrazine-d7 is critical for quantifying atrazine residues in water, with detection limits as low as 0.1 ppb using LC-MS/MS .
- Synthetic Challenges : Deuterated propyl/ethyl chains (e.g., 2-(N-Propyl-d7)ethylchloride , ) require specialized deuteration techniques, such as catalytic exchange or deuterated starting materials, to achieve ≥99% isotopic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
